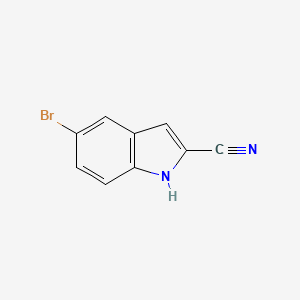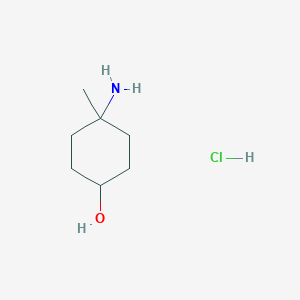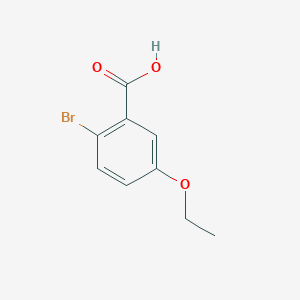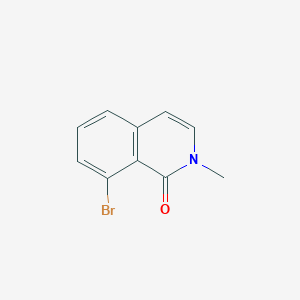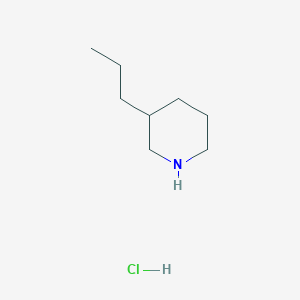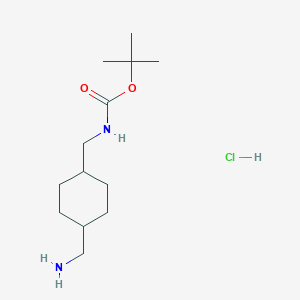
Boc-1,4-cis-damch HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-t-Butyloxycarbonyl-1,4-cis-diaminomethyl-cyclohexane hydrochloride: is a chemical compound commonly referred to as Boc-1,4-cis-diaminomethyl-cyclohexane hydrochloride. It is a derivative of the amino acid cysteine and has gained significant attention in the field of medical research due to its potential therapeutic effects.
Aplicaciones Científicas De Investigación
N-t-Butyloxycarbonyl-1,4-cis-diaminomethyl-cyclohexane hydrochloride has been extensively studied for its applications in various fields:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of protein-ligand interactions and enzyme mechanisms.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-t-Butyloxycarbonyl-1,4-cis-diaminomethyl-cyclohexane hydrochloride typically involves the protection of the amino group using tert-butyl dicarbonate (Boc2O). The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature until the reaction is complete. The product is then purified by column chromatography .
Industrial Production Methods: In industrial settings, the production of N-t-Butyloxycarbonyl-1,4-cis-diaminomethyl-cyclohexane hydrochloride may involve large-scale synthesis using similar reaction conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions: N-t-Butyloxycarbonyl-1,4-cis-diaminomethyl-cyclohexane hydrochloride undergoes various chemical reactions, including:
Deprotection Reactions: The Boc protecting group can be removed using acidic conditions, such as treatment with hydrochloric acid in dioxane.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Deprotection: Hydrochloric acid in dioxane is commonly used for the removal of the Boc protecting group.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed:
Deprotection: The major product formed is 1,4-cis-diaminomethyl-cyclohexane hydrochloride.
Substitution: The products vary based on the nucleophile used in the reaction.
Mecanismo De Acción
The mechanism of action of N-t-Butyloxycarbonyl-1,4-cis-diaminomethyl-cyclohexane hydrochloride involves the interaction with specific molecular targets. The Boc protecting group stabilizes the compound, allowing it to interact with enzymes and proteins in a controlled manner. The removal of the Boc group under acidic conditions activates the compound, enabling it to exert its biological effects .
Comparación Con Compuestos Similares
- N-t-Butyloxycarbonyl-1,4-trans-diaminomethyl-cyclohexane hydrochloride
- N-t-Butyloxycarbonyl-1,3-diaminomethyl-cyclohexane hydrochloride
Uniqueness: N-t-Butyloxycarbonyl-1,4-cis-diaminomethyl-cyclohexane hydrochloride is unique due to its cis-configuration, which imparts specific stereochemical properties that influence its reactivity and biological activity. This configuration distinguishes it from its trans and 1,3-isomers, making it a valuable compound in research and industrial applications .
Propiedades
IUPAC Name |
tert-butyl N-[[4-(aminomethyl)cyclohexyl]methyl]carbamate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2.ClH/c1-13(2,3)17-12(16)15-9-11-6-4-10(8-14)5-7-11;/h10-11H,4-9,14H2,1-3H3,(H,15,16);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILXYCYGZIZJGOS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCC(CC1)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.82 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
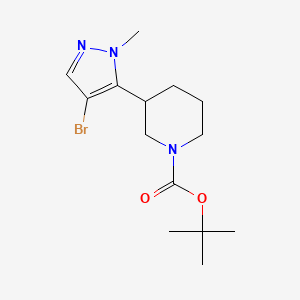
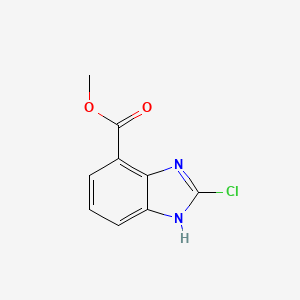
![2-[(Azetidin-3-yloxy)methyl]-5-methyl-1,3,4-oxadiazole hydrochloride](/img/structure/B1375549.png)
![(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid](/img/structure/B1375551.png)
![3-Bromopyrido[2,3-D]pyridazin-8(7H)-one](/img/structure/B1375552.png)
